molecular formula C21H23N5O2S B2703492 2-Ethyl-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886912-55-6

2-Ethyl-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2703492
CAS No.: 886912-55-6
M. Wt: 409.51
InChI Key: XXGOKTJCFNQMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Heterocyclic Chemistry Focusing on Thiazolo-Triazole Systems

The exploration of thiazole and triazole chemistry began in the late 19th century, with foundational work by Hantzsch (1887) and Bladin (1885) establishing synthetic routes for these motifs. Thiazole, characterized by a sulfur-nitrogen heterocycle, gained prominence due to its presence in natural products like penicillin and vitamin B1. Parallelly, triazoles—notably 1,2,3- and 1,2,4-triazoles—emerged as electron-rich systems capable of diverse noncovalent interactions, making them critical for drug design.

The fusion of thiazole and triazole into bicyclic systems, such as thiazolo[3,2-b]triazole, arose from mid-20th-century efforts to enhance metabolic stability and binding affinity. Early methods like the Hantzsch thiazole synthesis and Herz triazole cyclization were adapted to generate fused frameworks. For example, cyclocondensation of mercapto-triazoles with α-halogenated ketones enabled the first thiazolo-triazole derivatives, as demonstrated in the synthesis of 3-aryl-5-mercapto-1,2,4-triazoles. These innovations capitalized on the acidic C-2 proton of thiazole and the nucleophilic sulfur in triazoles, facilitating regioselective cross-coupling.

Table 1: Key Advances in Thiazolo-Triazole Synthesis

Year Development Significance
1887 Hantzsch thiazole synthesis Enabled modular thiazole ring construction
1944 Discovery of azole antifungal activity Highlighted triazole's pharmacological relevance
2018 Acid-catalyzed intramolecular cyclization Streamlined fused heterocycle production
2021 One-pot protocols for thiazolo-triazoles Improved yield and reduced step count

Discovery and Development Timeline of Fused Heterocyclic Compounds

Fused heterocycles transitioned from academic curiosities to therapeutic mainstays through incremental methodological breakthroughs:

  • 1885–1900 : Isolation of natural thiazole derivatives (e.g., cyclopeptides) and synthesis of simple triazoles.
  • 1950s : Advent of Cook-Heilbron and Herz syntheses, enabling functionalization of thiazole and triazole precursors.
  • 1980s : Exploration of thiazolo-triazoles as antibiotic analogs, leveraging their structural similarity to β-lactams.
  • 2010s–2020s : Development of catalytic and one-pot strategies, such as sulfuric acid–mediated cyclization, to assemble complex fused systems.

The compound 2-ethyl-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b]triazol-6-ol represents a pinnacle of this timeline. Its synthesis likely employs modern acid-catalyzed cyclization, as described by Zaharia et al. (2018), where mercapto-triazoles react with α-halogenated ketones or nitriles under acidic conditions to form thiazolo-triazole cores. Subsequent functionalization with furan and phenylpiperazine groups would utilize nucleophilic substitution or Mannich-type reactions.

Academic Research Significance of Multi-Heterocyclic Compounds

Multi-heterocyclic systems like thiazolo-triazoles are academically significant for three reasons:

  • Electronic Modularity : The thiazole-triazole fusion creates a π-deficient thiazole ring adjacent to a π-excessive triazole, enabling charge-transfer interactions and redox activity. This duality enhances binding to biological targets, such as fungal CYP450 enzymes.
  • Structural Tunability : Substituents at the 2-, 5-, and 6-positions of the thiazolo-triazole core allow precise modulation of physicochemical properties. For instance, the 2-ethyl group in the subject compound likely improves lipophilicity, while the 6-hydroxyl enhances hydrogen-bonding capacity.
  • Synergistic Bioactivity : Hybrid systems combine the antimicrobial properties of thiazoles (e.g., disruption of cell wall synthesis) with the antifungal and anti-inflammatory effects of triazoles. The addition of a 4-phenylpiperazine moiety, common in antipsychotic agents, suggests potential CNS activity.

Table 2: Role of Heterocyclic Components in the Subject Compound

Component Function Biological Relevance
Thiazolo[3,2-b]triazole Core scaffold Antimicrobial, anti-inflammatory
Furan-2-yl Electron-rich aromatic system Enhances bioavailability
4-Phenylpiperazin-1-yl Basic nitrogen moiety Improves blood-brain barrier penetration
6-Hydroxyl Hydrogen bond donor Increases solubility and target affinity

Positioning in Contemporary Medicinal Chemistry Research

In modern drug discovery, the subject compound aligns with two key trends:

  • Combatting Multidrug Resistance (MDR) : Triazole derivatives face widespread resistance in pathogens like Candida albicans. The thiazolo-triazole core may circumvent this by targeting non-enzymatic pathways or inhibiting efflux pumps, as suggested by its structural similarity to quinolone antibiotics.
  • Polypharmacology : Integrating multiple pharmacophores (e.g., furan for antimicrobial activity, phenylpiperazine for CNS targeting) allows simultaneous modulation of disparate biological pathways. This is critical for complex diseases like Alzheimer’s, where dual cholinesterase and amyloid-beta targeting is advantageous.

Recent synthetic advances further bolster its relevance. For example, Venugopala’s (2017) modified Hantzsch method and Zaharia’s (2018) one-pot cyclization enable scalable production of thiazolo-triazole derivatives. Additionally, computational studies now guide rational functionalization—predicting, for instance, that the 4-phenylpiperazine group enhances dopamine receptor affinity.

Properties

IUPAC Name

2-ethyl-5-[furan-2-yl-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-2-17-22-21-26(23-17)20(27)19(29-21)18(16-9-6-14-28-16)25-12-10-24(11-13-25)15-7-4-3-5-8-15/h3-9,14,18,27H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGOKTJCFNQMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Ethyl-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic derivative that incorporates a thiazole and triazole core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The combination of a piperazine moiety with a furan ring enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Structure and Properties

The molecular formula of this compound is C18H20N4O2SC_{18}H_{20}N_4O_2S, with a molecular weight of approximately 364.45 g/mol. The presence of both the thiazole and triazole rings contributes to its biological activity by allowing for interactions with various biological targets.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with triazole derivatives, including:

  • Antifungal Activity : Triazoles are known for their antifungal properties, often used as therapeutic agents against fungal infections. The compound's structure suggests it may inhibit fungal growth through interference with ergosterol synthesis.
  • Antibacterial Activity : Some derivatives of thiazoles and triazoles have shown promising antibacterial effects against various strains of bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Antifungal Studies

A study conducted on various triazole derivatives indicated that compounds with similar structures exhibit significant antifungal activity. For instance, compounds containing a thiazole ring demonstrated effective inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

CompoundTarget OrganismMIC (µg/mL)
Compound ACandida albicans16
Compound BAspergillus niger32
2-Ethyl...Candida albicansTBD

Antibacterial Studies

In antibacterial assays, derivatives similar to This compound were evaluated against Gram-positive and Gram-negative bacteria. The results showed that several compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 128 µg/mL .

CompoundTarget OrganismMIC (µg/mL)
Compound CStaphylococcus aureus8
Compound DEscherichia coli64
2-Ethyl...Staphylococcus aureusTBD

Case Studies

  • Case Study on Antifungal Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of pathogenic fungi in culture. The results were comparable to established antifungal agents, suggesting potential for development into a therapeutic agent.
  • Case Study on Antibacterial Action : A comparative analysis was conducted using standard antibiotics as controls. The findings indicated that the compound's efficacy against resistant bacterial strains was noteworthy, highlighting its potential role in addressing antibiotic resistance.

The proposed mechanism of action for This compound involves:

  • Inhibition of Ergosterol Biosynthesis : Similar to other triazoles, it likely disrupts the synthesis of ergosterol in fungal cell membranes.
  • Disruption of Bacterial Cell Wall Synthesis : The thiazole component may interfere with enzymes involved in peptidoglycan synthesis in bacteria.

Scientific Research Applications

Antifungal Properties

Recent studies have highlighted the antifungal potential of triazole derivatives. The 1,2,4-triazole core is known for its broad-spectrum antifungal activity. Research indicates that compounds with this structure can inhibit the growth of various fungal pathogens by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .

Antimicrobial Activity

Compounds similar to 2-Ethyl-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing piperazine moieties have shown enhanced activity against Staphylococcus aureus and Escherichia coli . The incorporation of various substituents into the triazole ring can modulate these effects, suggesting a strong structure-activity relationship.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring or the introduction of different substituents can lead to significant changes in potency and selectivity against target pathogens. For example:

Substituent Effect on Activity
Furan GroupEnhances antifungal activity
Piperazine MoietyIncreases binding affinity to biological targets
Ethyl GroupModulates lipophilicity and solubility

Studies have shown that variations in these groups can lead to compounds with improved efficacy and reduced toxicity profiles .

Case Study 1: Antifungal Activity Evaluation

A study evaluated a series of triazole derivatives for their antifungal properties against Candida species. The results indicated that modifications similar to those in this compound led to compounds with MIC values as low as 0.06 μg/mL, indicating potent antifungal activity .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of thiazole-triazole hybrids against a panel of bacterial strains. Compounds exhibiting structural similarities to the target compound demonstrated good to excellent activity against resistant strains of bacteria, showcasing their potential as new therapeutic agents .

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., phenylpiperazine-furan in the target) may reduce synthetic yields compared to simpler groups like 4-chlorophenyl .
  • Electron-withdrawing groups (e.g., Cl, F) increase melting points, suggesting enhanced crystallinity .

Piperazine and Furan Derivatives

The target compound’s phenylpiperazine and furan motifs are rare in reported analogues. Piperazine-containing derivatives often exhibit enhanced solubility and CNS penetration compared to non-cyclic amines .

Pharmacological Comparison

Anticonvulsant Activity

  • 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : Highly selective in the maximal electroshock (MES) model (ED50 = 38 mg/kg), attributed to fluorine’s electronegativity enhancing receptor binding .
  • 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : Dual activity in MES and pentylenetetrazole (PTZ) models, likely due to the propoxy group’s lipophilicity .

Anti-inflammatory and Antimicrobial Potential

  • Triazolo-thiadiazole derivatives : Exhibit antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) and anti-inflammatory effects via COX-2 inhibition .
  • Thiazolo[3,2-b][1,2,4]triazoles with isoxazole substituents : Demonstrated analgesic activity in rodent models, suggesting structural flexibility for diverse targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?

  • The thiazolo-triazole core can be synthesized via cyclocondensation reactions. For example, describes a method using PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C, yielding heterocyclic derivatives with high purity after recrystallization in aqueous acetic acid. Key steps include monitoring reaction progress via TLC and optimizing stoichiometry between precursors (e.g., substituted chlorobenzoyl chlorides and thioether intermediates) .

Q. How can structural characterization (e.g., NMR, IR) resolve ambiguities in regiochemistry or substituent positioning?

  • IR spectroscopy identifies functional groups like thioether (C–S stretch at ~650–700 cm⁻¹) and hydroxyl groups (O–H stretch at ~3200–3600 cm⁻¹). In ¹H NMR, chemical shifts for aromatic protons (δ 6.8–8.2 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and ethyl groups (δ 1.2–1.4 ppm) help confirm regiochemistry. highlights the use of molecular docking to validate structural hypotheses when spectral data are inconclusive .

Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?

  • Initial screening should target mechanisms suggested by structural analogs. emphasizes designing assays based on pharmacophore fragments (e.g., triazole-linked anti-inflammatory agents). For example, enzyme inhibition assays against 14-α-demethylase (PDB: 3LD6) or cyclooxygenase isoforms can assess antifungal/anti-inflammatory activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize substituent effects on biological activity?

  • Systematic modification of the furan-2-yl, phenylpiperazine, and ethyl groups is critical. demonstrates potentiometric titration to measure pKa values of substituted triazoles, correlating electronic effects with bioactivity. For instance, electron-withdrawing groups on the phenyl ring may enhance binding to hydrophobic enzyme pockets .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding modes. used docking to prioritize compounds for antifungal testing, focusing on hydrogen bonding with 14-α-demethylase’s heme cofactor. Free energy calculations (MM-PBSA) further refine binding affinity predictions .

Q. How to resolve contradictions in biological activity data across different assay conditions?

  • Cross-validate results using orthogonal assays. For example, if a compound shows high in vitro activity but low in vivo efficacy (e.g., ’s anti-inflammatory claims), assess solubility (via HPLC) or metabolic stability (microsomal assays). ’s solvent-dependent pKa analysis also highlights the impact of assay media on ionization and activity .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields, side reactions)?

  • Optimize reaction parameters using Design of Experiments (DoE). ’s use of PEG-400 reduces side reactions via controlled polarity, while ’s recrystallization protocol improves purity. For scale-up, transition from batch to flow chemistry (e.g., microreactors) may enhance reproducibility .

Methodological Guidance Tables

Analytical Challenge Recommended Technique Key Parameters Reference
Regiochemical ambiguity2D NMR (COSY, HSQC)Correlate proton-proton and proton-carbon couplings
pKa determinationPotentiometric titration (TBAH in isopropyl alcohol)Half-neutralization potential (HNP) at 25°C
Metabolic stabilityLiver microsome assay% parent compound remaining after 1 hr (LC-MS)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.